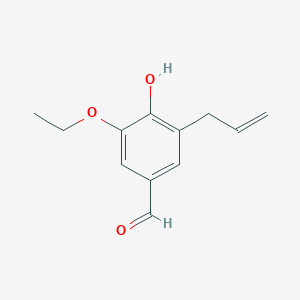

2-Methylbutyl 3-methylbutenoate

Vue d'ensemble

Description

It is characterized by a fruity, herbaceous odor and is commonly found in various natural sources such as tomatoes, peppermint, cheddar cheese, and whiskey . This compound is used in the flavor and fragrance industry due to its pleasant aroma and taste.

Applications De Recherche Scientifique

2-Methylbutyl 3-methylbutenoate has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.

Biology: The compound’s presence in natural sources makes it a subject of study in food science and flavor chemistry.

Medicine: Research into its potential therapeutic properties and its role in metabolic pathways is ongoing.

Industry: It is widely used in the flavor and fragrance industry to impart fruity and herbaceous notes to products.

Méthodes De Préparation

2-Methylbutyl 3-methylbutenoate can be synthesized through the direct esterification of 2-methylbutanol with isovaleric acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Analyse Des Réactions Chimiques

2-Methylbutyl 3-methylbutenoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction of the ester can yield the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylbutanol and isovaleric acid.

Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst like sodium methoxide.

Mécanisme D'action

The mechanism of action of 2-Methylbutyl 3-methylbutenoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell.

Comparaison Avec Des Composés Similaires

2-Methylbutyl 3-methylbutenoate can be compared with other esters such as:

Methyl butyrate: Known for its pineapple-like odor, methyl butyrate is used in flavorings and perfumes.

Ethyl acetate: Commonly used as a solvent in nail polish removers and glues, ethyl acetate has a sweet, fruity smell.

Isoamyl acetate: Often referred to as banana oil, isoamyl acetate is used in the flavor industry for its strong banana-like aroma.

The uniqueness of this compound lies in its specific combination of fruity and herbaceous notes, making it a valuable compound in the flavor and fragrance industry.

Propriétés

Numéro CAS |

97890-13-6 |

|---|---|

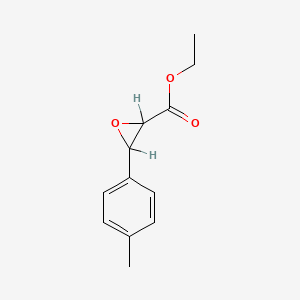

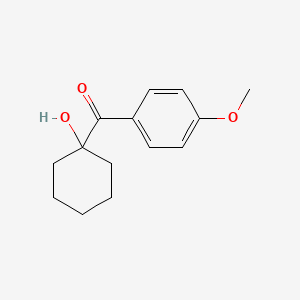

Formule moléculaire |

C10H18O2 |

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

2-methylbutyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)7-12-10(11)6-8(2)3/h6,9H,5,7H2,1-4H3 |

Clé InChI |

CEVOEEDUEYZGMY-UHFFFAOYSA-N |

SMILES |

CCC(C)COC(=O)C=C(C)C |

SMILES canonique |

CCC(C)COC(=O)C=C(C)C |

Densité |

0.881-0.891 |

| 97890-13-6 | |

Description physique |

Colourless liquid; Floral fruity aroma |

Pictogrammes |

Irritant |

Solubilité |

Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol](/img/structure/B1619426.png)